molecular formula C10H11N3O B6257370 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline CAS No. 1182973-72-3

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline

Cat. No.: B6257370
CAS No.: 1182973-72-3
M. Wt: 189.2
InChI Key:
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Description

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline is an organic compound that features a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and an aniline moiety at the 5-position. This compound is part of the broader class of oxadiazoles, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline can be synthesized through a one-pot method involving the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring or the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxadiazoles and aniline derivatives, which can be further utilized in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in drug design and materials science.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8-12-10(14-13-8)7-11-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXYKXATJBOGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182973-72-3
Record name N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline
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